2-Bromo-5-isopropylthiophene

Descripción general

Descripción

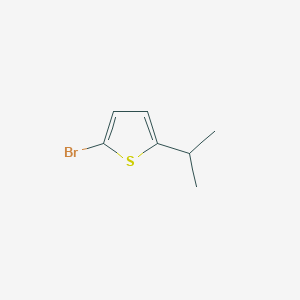

2-Bromo-5-isopropylthiophene is an organic compound with the molecular formula C7H9BrS. It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom. The compound is characterized by the presence of a bromine atom at the second position and an isopropyl group at the fifth position of the thiophene ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-isopropylthiophene can be achieved through several methods. One common approach involves the bromination of 5-isopropylthiophene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction typically occurs under mild conditions, often at room temperature, and yields the desired product with high selectivity .

Industrial Production Methods

For industrial-scale production, the process may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process. The use of advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

2-Bromo-5-isopropylthiophene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are commonly used under anhydrous conditions.

Suzuki-Miyaura Coupling: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate (K2CO3) are typically employed under inert atmosphere conditions.

Major Products Formed

Substitution Reactions: Products include various substituted thiophenes, depending on the nucleophile used.

Coupling Reactions: Products include biaryl compounds and other complex organic molecules.

Aplicaciones Científicas De Investigación

2-Bromo-5-isopropylthiophene has several applications in scientific research:

Mecanismo De Acción

The mechanism of action of 2-Bromo-5-isopropylthiophene depends on its application. In organic synthesis, it acts as an electrophile in substitution and coupling reactions, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds. The bromine atom’s presence enhances the compound’s reactivity, making it a versatile intermediate in various chemical transformations .

Comparación Con Compuestos Similares

Similar Compounds

2-Bromo-5-methylthiophene: Similar structure but with a methyl group instead of an isopropyl group.

2-Bromo-3-isopropylthiophene: Bromine and isopropyl groups are positioned differently on the thiophene ring.

Uniqueness

2-Bromo-5-isopropylthiophene is unique due to the specific positioning of the bromine and isopropyl groups, which influences its reactivity and the types of reactions it can undergo. This unique structure makes it particularly useful in the synthesis of specific organic compounds and materials .

Actividad Biológica

2-Bromo-5-isopropylthiophene is a compound belonging to the class of brominated thiophenes, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

This compound is characterized by the following chemical formula:

- Molecular Formula : C₈H₉BrS

- Molecular Weight : 215.13 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antibacterial and antipsychotic agent.

Antibacterial Activity

Recent studies have shown that derivatives of brominated thiophenes exhibit significant antibacterial properties. For instance, sulfonamide derivatives synthesized from brominated thiophenes demonstrated efficacy against Klebsiella pneumoniae, particularly strains producing New Delhi Metallo-β-lactamase (NDM-1) .

Table 1: Antibacterial Efficacy of Brominated Thiophenes

| Compound | MIC (μg/mL) | MBC (μg/mL) | Target Bacteria |

|---|---|---|---|

| 5-Bromo-N-alkylthiophene-2-sulfonamide | 0.39 | 0.78 | Klebsiella pneumoniae ST147 |

| This compound | TBD | TBD | TBD |

Note: TBD = To Be Determined

The study indicated that the synthesized compounds exhibited potent antibacterial activity, with a minimum inhibitory concentration (MIC) as low as 0.39 μg/mL against resistant strains .

Antipsychotic Potential

The compound has also been explored for its antipsychotic properties. Research suggests that brominated thiophenes can act as antagonists at various serotonin and dopamine receptors, which are crucial in treating psychotic disorders such as schizophrenia .

Mechanism of Action

The proposed mechanism for the antipsychotic activity involves the blockade of dopamine D2 receptors and serotonin receptors (5-HT2A and 5-HT6), which may lead to improved therapeutic profiles compared to traditional antipsychotics .

Case Studies

- Antibacterial Study : A study focused on the synthesis and evaluation of 5-bromo-N-alkylthiophene-2-sulfonamides found that these compounds exhibited significant antibacterial activity against NDM-producing Klebsiella pneumoniae. The research included both in vitro assays and in-silico docking studies to elucidate the interaction between the compounds and bacterial proteins .

- Antipsychotic Research : In another study, compounds similar to this compound were evaluated for their effects on dopamine and serotonin receptor binding. The results indicated a favorable profile for managing symptoms associated with schizophrenia, particularly regarding reduced side effects such as weight gain commonly seen with traditional antipsychotics .

Propiedades

IUPAC Name |

2-bromo-5-propan-2-ylthiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrS/c1-5(2)6-3-4-7(8)9-6/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXPIJGRYTRTFGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(S1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.